

# 3-Phenoxypropyl bromide molecular weight and formula

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## Compound of Interest

Compound Name: 3-Phenoxypropyl bromide

Cat. No.: B1583762

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## An In-depth Technical Guide to 3-Phenoxypropyl Bromide

For researchers, scientists, and professionals in drug development, **3-Phenoxypropyl bromide** (CAS No. 588-63-6) is a key chemical intermediate.<sup>[1]</sup> Its utility lies in its structure, which incorporates a phenoxy group and a reactive alkyl bromide, making it a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.<sup>[1]</sup> <sup>[2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research.

## Core Molecular Information

Molecular Formula: C<sub>9</sub>H<sub>11</sub>BrO<sup>[1][2][3][4][5][6]</sup>

Molecular Weight: 215.09 g/mol <sup>[1][2][3][4][5][6][7]</sup>

## Physicochemical Properties

**3-Phenoxypropyl bromide** is typically a transparent to slightly brown or yellow liquid at room temperature.<sup>[1][2][8]</sup> The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

Property	Value
CAS Number	588-63-6
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO
Molecular Weight	215.09 g/mol
Appearance	Clear to slightly brown liquid
Melting Point	10-11 °C
Boiling Point	130-134 °C @ 14 mmHg 222 °C @ 760 mmHg
Density	1.365 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.546
Flash Point	96 °C (205-228 °F)
Solubility	Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly)

[Sources:[1][2][7][8][9][10]]

## Chemical Reactivity and Applications

From a chemical standpoint, **3-Phenoxypropyl bromide** is an aryl alkyl ether containing a reactive alkyl halide.[1] The primary site of reactivity is the bromine atom, which serves as an effective leaving group in nucleophilic substitution reactions.[1] This characteristic makes it a valuable reagent for creating new carbon-carbon or carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules.[1] While the ether linkage is generally stable under mild conditions, it can be cleaved in strongly acidic environments.[1]

Its main application is in pharmaceutical synthesis, where it serves as a crucial building block for various Active Pharmaceutical Ingredients (APIs) and advanced intermediates.[1][2] The structure allows for the introduction of the phenoxypropyl moiety, a common feature in many biologically active compounds.[1] Specific examples of its use include the synthesis of damidines for research into myotonic dystrophy and in the preparation of phenoxyalkylbenzimidazoles which have shown antitubercular activity.[4][8][9]

# Experimental Protocol: Synthesis of 3-Phenoxypropyl Bromide

A common method for the laboratory synthesis of **3-Phenoxypropyl bromide** involves the reaction of phenol with 1,3-dibromopropane.<sup>[8][9]</sup>

Objective: To synthesize **3-Phenoxypropyl bromide** from phenol and 1,3-dibromopropane.

Materials:

- Phenol (1.0 g, 10.6 mmol)
- 1,3-dibromopropane (8.58 g, 42.5 mmol)
- Anhydrous potassium carbonate (7.34 g, 53.1 mmol)
- Acetone (20 ml)
- Ethyl acetate
- Hexane
- Round-bottom flask
- Reflux condenser
- Oil bath
- Filtration apparatus
- Rotary evaporator
- Column chromatography setup

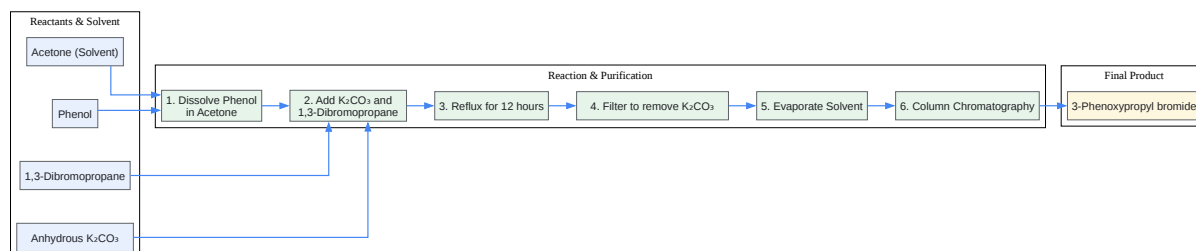
Procedure:

- Dissolve phenol (1.0 g) in acetone (20 ml) in a round-bottom flask.<sup>[8][9]</sup>

- To this solution, add anhydrous potassium carbonate (7.34 g) and 1,3-dibromopropane (8.58 g).[8][9]
- Heat the reaction mixture to reflux using an oil bath and maintain for 12 hours.[8][9]
- After the reaction is complete, cool the mixture to room temperature.
- Remove the potassium carbonate by filtration.[8][9]
- Remove the solvent (acetone) from the filtrate by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[8][9]
- Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane (3:7) as the eluent.[9]
- The final product is a light brown liquid (Expected yield: ~90%).[8][9]
- Confirm the structure of the product using  $^1\text{H}$  NMR spectroscopy.[9]

## Workflow and Pathway Diagrams

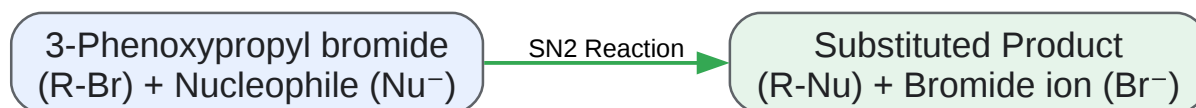
The logical workflow for the synthesis of **3-Phenoxypropyl bromide** is outlined below.



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Caption: Synthesis workflow for **3-Phenoxypropyl bromide**.

The reactivity of **3-Phenoxypropyl bromide** is centered on nucleophilic substitution, which is a foundational concept in organic chemistry and crucial for its role in drug synthesis.



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Caption: General mechanism of nucleophilic substitution.

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